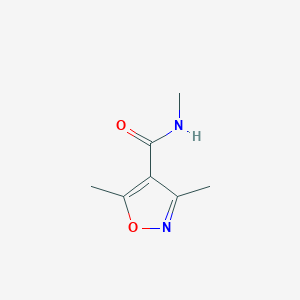

N,3,5-trimethyl-4-isoxazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,3,5-trimethyl-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C7H10N2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of isoxazole derivatives, such as “N,3,5-trimethyl-4-isoxazolecarboxamide”, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid is used to synthesize a series of isoxazole–Carboxamide derivatives .Molecular Structure Analysis

The molecular structure of “N,3,5-trimethyl-4-isoxazolecarboxamide” is characterized by a five-membered heterocyclic moiety commonly found in many commercially available drugs . The docking studies suggest that molecules with similar structures can bind favorably to certain enzymes .Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

“N,3,5-trimethyl-4-isoxazolecarboxamide” has a molecular weight of 154.17 . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Anti-cancer Properties

Isoxazole compounds have been studied for their anti-inflammatory and anti-cancer properties. For instance, 5-Aminoimidazole-4-carboxamide riboside (AICAR) has been explored for its ability to suppress lipopolysaccharide-induced TNF-alpha production in murine macrophages, showcasing its potential anti-inflammatory action independent of AMPK activation (Jhun et al., 2004). Additionally, AICAR's role in inhibiting cancer cell proliferation via AMP-activated Protein Kinase (AMPK) activation further highlights the therapeutic potential of isoxazole derivatives in oncology (Rattan et al., 2005).

Synthetic and Material Chemistry Applications

Isoxazole derivatives have also found applications in synthetic and material chemistry. Research on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides has explored their chemoselective nucleophilic chemistry and potential insecticidal activity, demonstrating the versatility of isoxazole compounds in developing new materials and chemicals with specific biological activities (Yu et al., 2009).

Biological Effects Beyond AMPK Activation

A systematic review on AICAR, a widely used AMPK activator, underscores the importance of distinguishing between AMPK-dependent and AMPK-independent effects of isoxazole derivatives. This distinction is crucial for accurately interpreting studies and understanding the compound's mechanisms of action in various biological processes, including metabolism, exercise, and cancer (Visnjic et al., 2021).

Antiprotozoal Activities

Research into the antiprotozoal activities of dicationic 3,5-diphenylisoxazoles provides insight into the potential use of isoxazole derivatives in treating infections caused by protozoan parasites. This line of research exemplifies the potential of isoxazole compounds in developing new therapeutic agents for infectious diseases (Patrick et al., 2007).

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of “N,3,5-trimethyl-4-isoxazolecarboxamide” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Eigenschaften

IUPAC Name |

N,3,5-trimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(7(10)8-3)5(2)11-9-4/h1-3H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUWUHDVNDSMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3,5-trimethyl-4-isoxazolecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2983969.png)

![(E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2983970.png)

![6-[[4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2983977.png)

![2-(4-methoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2983981.png)

![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2983982.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2983983.png)

![N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2983988.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2983990.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983992.png)